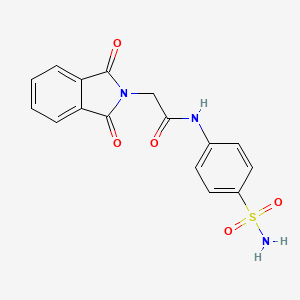

![molecular formula C15H14O4 B3013371 3-[(4-Methoxyphenoxy)methyl]benzoic acid CAS No. 186584-55-4](/img/structure/B3013371.png)

3-[(4-Methoxyphenoxy)methyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step procedures. For instance, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue is prepared by two-step procedures from the corresponding 2-(pentafluorophenyl)benzazoles . Similarly, a series of indenopyrazoles, including methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, was synthesized from indanones and phenyl isothiocyanates in two steps . These examples suggest that the synthesis of 3-[(4-Methoxyphenoxy)methyl]benzoic acid could also involve a multi-step process, potentially starting from a methoxybenzoic acid precursor.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques. For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation . The molecular geometry and vibrational frequencies were calculated using density functional theory (DFT) . Similarly, the structure and various molecular parameters of 4-bromo-3-(methoxymethoxy)benzoic acid were determined at the B3LYP/6-311++G(d,p) level of theory . These studies suggest that a detailed molecular structure analysis of this compound would likely involve similar techniques and theoretical calculations.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been described using various descriptors. For instance, the reactivity of 4-bromo-3-(methoxymethoxy)benzoic acid was predicted using descriptors such as ionization energy, hardness, and electrophilicity . The influence of the solvent on reactivity parameters was also studied . These findings indicate that the chemical reactions involving this compound could be influenced by similar factors, and its reactivity could be analyzed using DFT-based descriptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. For example, the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzoate were calculated using DFT . The molecular electrostatic potential (MEP) surface map and PES scan were investigated to estimate the chemical reactivity . The vibrational analysis and chemical reactivity descriptors of 4-bromo-3-(methoxymethoxy)benzoic acid were also determined, providing insights into its properties . These studies suggest that the physical and chemical properties of this compound could be characterized by similar computational and spectroscopic methods.

Safety and Hazards

The safety data sheet for a related compound, benzoic acid, indicates that it can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It’s also harmful to aquatic life . While this does not directly apply to 3-[(4-Methoxyphenoxy)methyl]benzoic acid, it’s reasonable to assume that similar precautions should be taken when handling this compound.

Mécanisme D'action

Target of Action

Similar compounds like benzoic acid derivatives are known to interact with various enzymes and receptors in the body .

Mode of Action

The compound’s structure suggests it might undergo reactions such as radical halogenation and nucleophilic substitution . The methoxy group and the carboxylic group on the aromatic ring could potentially influence these reactions .

Biochemical Pathways

For instance, catechol O-methyltransferase (COMT) is known to install a methyl group onto one of the vicinal hydroxyl groups of a catechol derivative .

Pharmacokinetics

Similar compounds like benzoic acid derivatives are known to be conjugated to glycine in the liver and excreted as hippuric acid .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-[(4-Methoxyphenoxy)methyl]benzoic acid. For instance, certain compounds have variable thermal stability in the range of 82–194 °C .

Propriétés

IUPAC Name |

3-[(4-methoxyphenoxy)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-13-5-7-14(8-6-13)19-10-11-3-2-4-12(9-11)15(16)17/h2-9H,10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJJPQRLFFDDTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3013289.png)

![3-[3-bromo-4-oxo-2-(propan-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]propanoic acid](/img/structure/B3013290.png)

![N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B3013293.png)

![N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline](/img/structure/B3013295.png)

![6-Methyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B3013297.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B3013300.png)

![ethyl 2-[(N,N-diethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3013304.png)

![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B3013305.png)

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3013307.png)

![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3013310.png)

![7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3013311.png)